molecular formula C18H29ClN2O B5039211 1-[6-(2-chloro-4-methylphenoxy)hexyl]-4-methylpiperazine

1-[6-(2-chloro-4-methylphenoxy)hexyl]-4-methylpiperazine

Cat. No.: B5039211
M. Wt: 324.9 g/mol
InChI Key: SWOWFBVZVJSVEV-UHFFFAOYSA-N
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Description

1-[6-(2-Chloro-4-methylphenoxy)hexyl]-4-methylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a piperazine ring substituted with a hexyl chain that is further substituted with a 2-chloro-4-methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(2-chloro-4-methylphenoxy)hexyl]-4-methylpiperazine typically involves a multi-step process. One common synthetic route includes the following steps:

    Preparation of 2-chloro-4-methylphenol: This can be achieved by chlorination of 4-methylphenol.

    Formation of 2-chloro-4-methylphenoxyhexane: This involves the reaction of 2-chloro-4-methylphenol with 1-bromohexane in the presence of a base such as potassium carbonate.

    N-Alkylation of piperazine: The final step involves the reaction of 2-chloro-4-methylphenoxyhexane with 4-methylpiperazine under basic conditions to yield the target compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-[6-(2-chloro-4-methylphenoxy)hexyl]-4-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form corresponding quinones.

    Reduction: The chloro group can be reduced to a methyl group under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of 2-methyl-4-methylphenoxy derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1-[6-(2-chloro-4-methylphenoxy)hexyl]-4-methylpiperazine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.

    Materials Science: It can be used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: It is used in research to understand its interaction with biological systems and its potential as a bioactive compound.

Mechanism of Action

The mechanism of action of 1-[6-(2-chloro-4-methylphenoxy)hexyl]-4-methylpiperazine involves its interaction with specific molecular targets. The phenoxy group can interact with various receptors or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    1-[6-(2-chloro-4-methylphenoxy)hexyl]pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperazine ring.

    2-chloro-4-methylphenoxyacetic acid: Contains the same phenoxy group but with an acetic acid moiety.

Uniqueness: 1-[6-(2-chloro-4-methylphenoxy)hexyl]-4-methylpiperazine is unique due to the presence of both a piperazine ring and a phenoxy group, which can confer specific pharmacological and chemical properties not found in other similar compounds.

Properties

IUPAC Name

1-[6-(2-chloro-4-methylphenoxy)hexyl]-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29ClN2O/c1-16-7-8-18(17(19)15-16)22-14-6-4-3-5-9-21-12-10-20(2)11-13-21/h7-8,15H,3-6,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWOWFBVZVJSVEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCCCCN2CCN(CC2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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